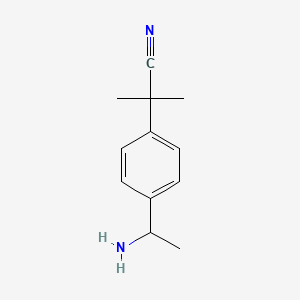
(S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile is an organic compound with the molecular formula C12H16N2 It is a nitrile derivative with a phenyl group substituted at the para position by an aminoethyl group and a methyl group at the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile typically involves the reaction of 4-(1-Aminoethyl)benzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group at the alpha position. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the nitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(1-Aminoethyl)phenyl]acetonitrile: Similar structure but lacks the methyl group at the alpha position.
4-(1-Aminoethyl)benzonitrile: Similar structure but lacks the methyl group and has a simpler nitrile group.
2-[4-(1-Aminoethyl)phenyl]-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
(S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile is unique due to the presence of both the aminoethyl and nitrile groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a versatile intermediate for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
2-[4-(1-aminoethyl)phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C12H16N2/c1-9(14)10-4-6-11(7-5-10)12(2,3)8-13/h4-7,9H,14H2,1-3H3 |
Clé InChI |
XAWKCMGGZBPCCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(C)(C)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















